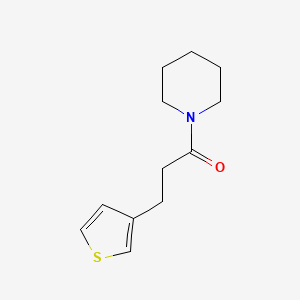
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone, also known as BMK-13, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has also been found to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been found to have interesting biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone. One direction is to further explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to better understand its mechanism of action, which could lead to the development of more effective drugs based on 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone could be used as a diagnostic tool for detecting certain diseases, such as Alzheimer's disease. Further research is needed to fully explore the potential of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone in scientific research.
Synthesemethoden
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been synthesized using various methods, including the condensation of 2-methylfuran-3-carbaldehyde and 2-aminobenzenethiol followed by cyclization and oxidation. Another method involves the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-aminobenzenethiol to form the desired product. These methods have been optimized to yield high purity and high yields of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been studied for its potential as a diagnostic tool for detecting certain diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-11(6-8-17-10)14(16)15-7-9-18-13-5-3-2-4-12(13)15/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEJGNBLDLIOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

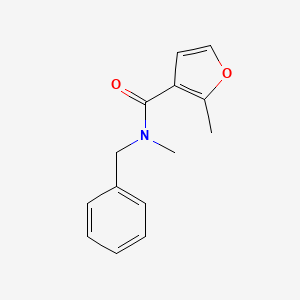
![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
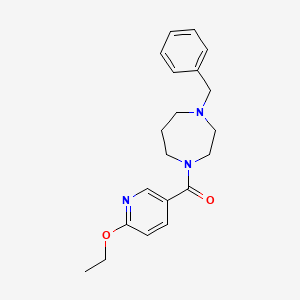

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)
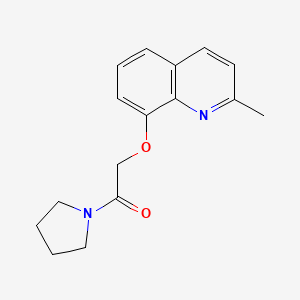

![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
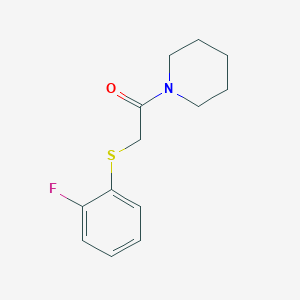
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
